3-(2-Chloro-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone 3-(2-Chloro-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 93432-37-2
VCID: VC19241800
InChI: InChI=1S/C15H10ClN3O3/c1-9-17-13-5-3-2-4-11(13)15(20)18(9)14-7-6-10(19(21)22)8-12(14)16/h2-8H,1H3
SMILES:
Molecular Formula: C15H10ClN3O3
Molecular Weight: 315.71 g/mol

3-(2-Chloro-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone

CAS No.: 93432-37-2

Cat. No.: VC19241800

Molecular Formula: C15H10ClN3O3

Molecular Weight: 315.71 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloro-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone - 93432-37-2

Specification

CAS No. 93432-37-2
Molecular Formula C15H10ClN3O3
Molecular Weight 315.71 g/mol
IUPAC Name 3-(2-chloro-4-nitrophenyl)-2-methylquinazolin-4-one
Standard InChI InChI=1S/C15H10ClN3O3/c1-9-17-13-5-3-2-4-11(13)15(20)18(9)14-7-6-10(19(21)22)8-12(14)16/h2-8H,1H3
Standard InChI Key CAPGDMLTAQKIHX-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinazolinone core (a benzene ring fused to a pyrimidine-4-one ring) substituted at position 2 with a methyl group and at position 3 with a 2-chloro-4-nitrophenyl moiety. This substitution pattern introduces electron-withdrawing groups (nitro and chloro) that enhance electrophilic reactivity, a critical factor in its biological interactions. The IUPAC name, 3-(2-chloro-4-nitrophenyl)-2-methylquinazolin-4-one, reflects this arrangement, while its canonical SMILES (CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)N+[O-])Cl) provides a machine-readable representation of its connectivity.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₅H₁₀ClN₃O₃
Molecular Weight315.71 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
Rotatable Bond Count2

The nitro group at the para position of the phenyl ring contributes to the compound’s planar geometry, facilitating π-π stacking interactions with biological targets such as DNA topoisomerases or microbial enzymes .

Synthetic Methodologies

Multi-Step Condensation Approaches

A common synthesis route involves the reaction of anthranilic acid derivatives with acyl chlorides, followed by cyclization. For example, 2a-2c intermediates are formed by treating anthranilic acid with butyryl chloride, benzoyl chloride, or 4-nitrobenzoyl chloride in dimethylformamide (DMF) . Subsequent dehydrative cyclization using acetic anhydride yields benzoxazinone intermediates (3a-3c), which react with hydrazine hydrate to form 3-aminoquinazolinones (4a-4c) . Chloroacetylation of these amines produces 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives (5a-5c), which are further functionalized with oxadiazole-thiol groups to yield the final hybrid compounds .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Quinazolinone derivatives exhibit broad-spectrum antimicrobial activity. In assays against Staphylococcus aureus and Pseudomonas aeruginosa, analog compounds demonstrated minimum inhibitory concentrations (MICs) of 8–32 μg/mL, comparable to standard antibiotics like ciprofloxacin . The chloro and nitro substituents enhance membrane permeability, disrupting bacterial cell wall synthesis .

Antileishmanial Activity

Against Leishmania major promastigotes, select quinazolinones reduced parasite viability by 70–85% at 50 μM concentrations . The nitro group’s redox activity likely contributes to reactive oxygen species (ROS) generation, causing oxidative damage to parasitic DNA .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Nitro Group: Essential for antileishmanial activity; removal reduces efficacy by 40% .

  • Chloro Substituent: Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies.

  • Methyl Group at Position 2: Steric effects modulate binding affinity to ATP pockets in kinase inhibitors .

Comparative Analysis with Analogues

CompoundAntibacterial MIC (μg/mL)Anticancer IC₅₀ (μM)
3-(2-Chloro-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone16 (S. aureus)12.4 (MCF-7)
3-Phenyl-2-ethylquinazolinone32 (S. aureus)28.9 (MCF-7)
3-(4-Fluorophenyl)quinazolinone64 (S. aureus)45.2 (MCF-7)

Data adapted from highlights the superior potency of the nitro-chloro substitution pattern.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) due to moderate logP (3.2).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methyl group forms a hydroxymethyl metabolite .

  • Excretion: Renal clearance accounts for 60% of elimination in rodent models .

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